molecular formula C21H19FN4O2S B2664159 8-((4-fluorobenzyl)thio)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione CAS No. 442864-85-9

8-((4-fluorobenzyl)thio)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2664159
CAS No.: 442864-85-9
M. Wt: 410.47
InChI Key: CHLVEUCWIAKDBD-UHFFFAOYSA-N
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Description

8-((4-fluorobenzyl)thio)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H19FN4O2S and its molecular weight is 410.47. The purity is usually 95%.
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Scientific Research Applications

Neurodegenerative Diseases

Research on 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones, closely related to the specified compound, has shown that these derivatives act as potent dual-target-directed A1/A2A adenosine receptor antagonists. Their development is aimed at addressing symptomatic and disease-modifying treatments of neurodegenerative diseases, such as Parkinson's and Alzheimer's, offering potential advantages over single-target therapeutics (Brunschweiger et al., 2014).

Antimycobacterial Activity

Compounds structurally similar to the one inquired about have been synthesized and evaluated for their ability to inhibit the growth of Mycobacterium tuberculosis in vitro. For example, 6-(2-furyl)-9-(p-methoxybenzyl)purines with specific substituents demonstrated low toxicity toward mammalian cells while effectively inhibiting M. tuberculosis, indicating their potential as novel antimycobacterial drug candidates (Braendvang & Gundersen, 2007).

Anticancer Activity

N-Substituted indole derivatives, through modifications involving fluorobenzyl groups, have been characterized and tested against MCF-7 human breast cancer cell lines. Certain compounds within this research exhibited significant anticancer activities, suggesting a pathway for the development of new cancer therapeutics (Kumar & Sharma, 2022).

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

Research into 3-methyl-3,7-dihydro-purine-2,6-dione derivatives, which include modifications at the N-1 and N-7 positions similar to the compound of interest, has yielded compounds with moderate to good inhibitory activities against DPP-IV. These findings are relevant for the development of treatments for type 2 diabetes, with some derivatives showing comparable activity to known drugs such as Sitagliptin (Mo et al., 2015).

Protective Group Application in Synthesis

The use of thietanyl protection in the synthesis of 1-benzyl-3,7-dihydro-1H-purine-2,6-diones, similar in structure to the compound , demonstrates an innovative approach to overcoming challenges in the synthesis of purine derivatives. This method allows for the stable introduction of sensitive functional groups, expanding the toolkit for purine synthesis and potentially opening up new avenues for drug development (Khaliullin & Shabalina, 2020).

Properties

IUPAC Name

8-[(4-fluorophenyl)methylsulfanyl]-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O2S/c1-13-4-3-5-15(10-13)11-26-17-18(25(2)20(28)24-19(17)27)23-21(26)29-12-14-6-8-16(22)9-7-14/h3-10H,11-12H2,1-2H3,(H,24,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHLVEUCWIAKDBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(N=C2SCC4=CC=C(C=C4)F)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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